N-Didesmetiloperamida

Descripción general

Descripción

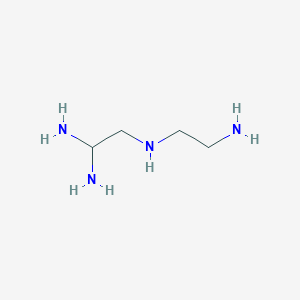

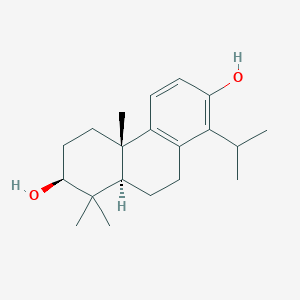

N-didesmetil Loperamida: es un metabolito de la loperamida, un medicamento antidiarreico conocido. La loperamida es un agonista sintético del receptor opioide que actúa principalmente sobre los receptores μ-opioides en el tracto gastrointestinal para reducir la motilidad y aumentar la absorción de fluidos y electrolitos . La N-didesmetil Loperamida se forma a través del proceso metabólico de la loperamida y conserva algunas de sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Química: : La N-didesmetil Loperamida se utiliza como estándar de referencia en química analítica para la cuantificación de la loperamida y sus metabolitos en muestras biológicas .

Biología: : En la investigación biológica, se estudia la N-didesmetil Loperamida por sus interacciones con los receptores opioides y sus posibles efectos sobre la motilidad gastrointestinal .

Medicina: : Se investiga la N-didesmetil Loperamida por sus posibles aplicaciones terapéuticas, incluido su uso como agente antidiarreico y sus efectos sobre los receptores opioides .

Industria: : En la industria farmacéutica, la N-didesmetil Loperamida se utiliza en el desarrollo y las pruebas de nuevos fármacos que se dirigen a los receptores opioides .

Mecanismo De Acción

La N-didesmetil Loperamida ejerce sus efectos uniéndose a los receptores μ-opioides en el tracto gastrointestinal. Esta unión inhibe la liberación de neurotransmisores como la acetilcolina y la sustancia P, que participan en la regulación de la motilidad gastrointestinal y la secreción de líquidos . Al reducir la actividad de estos neurotransmisores, la N-didesmetil Loperamida disminuye la motilidad intestinal y aumenta la absorción de líquidos, lo que conduce a sus efectos antidiarreicos .

Análisis Bioquímico

Biochemical Properties

N-Didesmethyl Loperamide interacts with several enzymes and proteins. It inhibits electricity-induced contractions in isolated guinea pig myenteric plexus . It also sensitizes a chloroquine-resistant P. falciparum strain to chloroquine .

Cellular Effects

N-Didesmethyl Loperamide has been shown to have effects on various types of cells. For instance, it has been found to induce changes in glioblastoma cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Didesmethyl Loperamide exerts its effects at the molecular level through various mechanisms. It is known to bind with high affinity and selectivity to the μ opioid receptor . It also has a role in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N-Didesmethyl Loperamide change over time in laboratory settings. For instance, it has been found that high urine concentrations of N-Didesmethyl Loperamide can produce positive immunoassay drug screen results for 2 urine fentanyl assays, and 1 urine buprenorphine assay .

Dosage Effects in Animal Models

The effects of N-Didesmethyl Loperamide vary with different dosages in animal models. For example, it has been shown to induce psychosis in rodents and humans at certain concentrations .

Metabolic Pathways

N-Didesmethyl Loperamide is involved in several metabolic pathways. It is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: : La síntesis de N-didesmetil Loperamida implica la desmetilacion de la loperamida. Este proceso se puede lograr a través de diversas reacciones químicas, incluyendo el uso de ácidos o bases fuertes para eliminar los grupos metilo de los átomos de nitrógeno en la molécula de loperamida .

Métodos de Producción Industrial: : La producción industrial de N-didesmetil Loperamida normalmente involucra la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación a través de cromatografía y cristalización para aislar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: : La N-didesmetil Loperamida puede someterse a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, hidróxido, cianuro).

Productos Principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxido de N-didesmetil Loperamida, mientras que la reducción puede producir un derivado más saturado.

Comparación Con Compuestos Similares

Compuestos Similares

Loperamida: El compuesto principal de la N-didesmetil Loperamida, utilizado como medicamento antidiarreico.

N-desmetil Loperamida: Otro metabolito de la loperamida con propiedades farmacológicas similares.

Singularidad: : La N-didesmetil Loperamida es única en su afinidad de unión específica y selectividad para los receptores μ-opioides, lo que la convierte en un compuesto valioso para estudiar las interacciones de los receptores opioides y desarrollar nuevos agentes terapéuticos .

Propiedades

IUPAC Name |

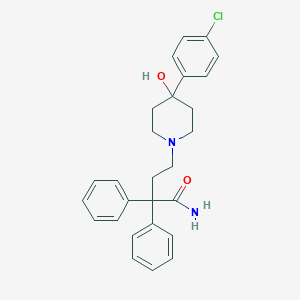

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHDOGGBLQFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648790 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66164-06-5 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)

![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)